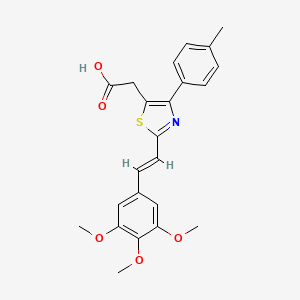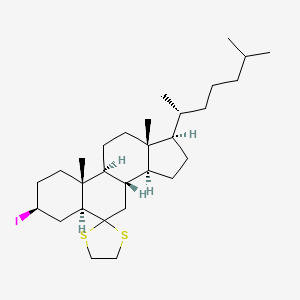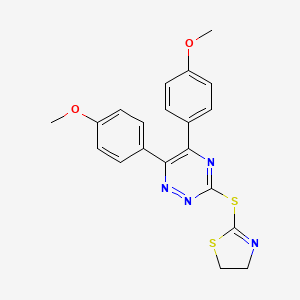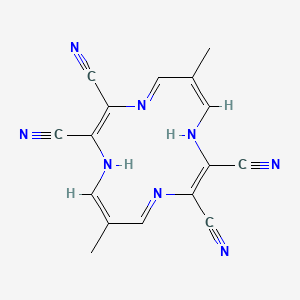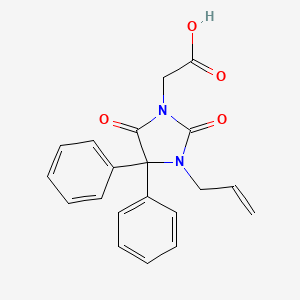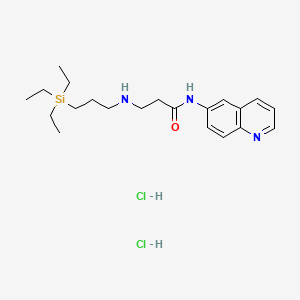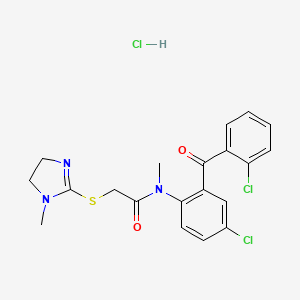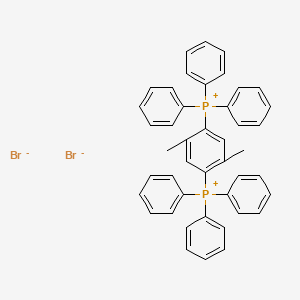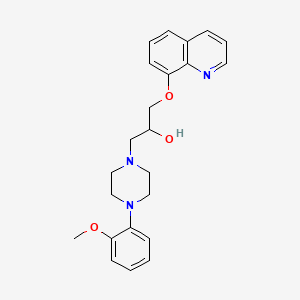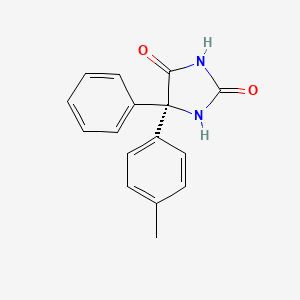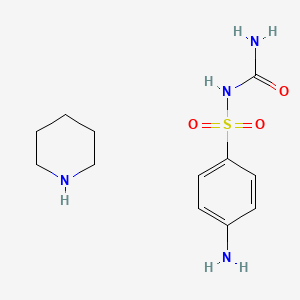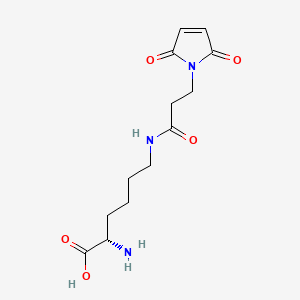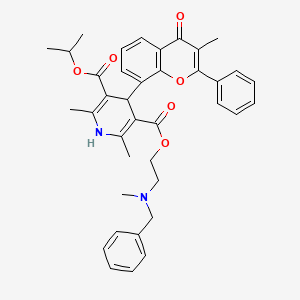
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)-, 1-methylethyl 2-(methyl(phenylmethyl)amino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-yl)-, 1-methylethyl 2-(methyl(phenylmethyl)amino)ethyl ester is a complex organic compound that features a pyridine ring, a benzopyran moiety, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3,5-pyridinedicarboxylic acid and various substituted benzopyrans. Key steps in the synthesis could involve:
- Esterification reactions to introduce ester groups.
- Condensation reactions to form the benzopyran ring.
- Substitution reactions to introduce methyl and phenyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
- Using catalysts to speed up reactions.
- Controlling temperature and pressure to favor desired products.
- Employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions might be employed to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents for these reactions could include:
- Oxidizing agents like potassium permanganate or chromium trioxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be studied for its potential effects on biological systems, such as its interaction with enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve:
- Binding to specific enzymes or receptors.
- Modulating signaling pathways within cells.
- Interacting with DNA or RNA to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other pyridine derivatives or benzopyran-containing molecules. Examples could be:
- 3,5-Pyridinedicarboxylic acid derivatives with different substituents.
- Benzopyran compounds with varying functional groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity compared to similar compounds.
Propriétés
Numéro CAS |
110714-55-1 |
|---|---|
Formule moléculaire |
C38H40N2O6 |
Poids moléculaire |
620.7 g/mol |
Nom IUPAC |
3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-propan-2-yl 2,6-dimethyl-4-(3-methyl-4-oxo-2-phenylchromen-8-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H40N2O6/c1-23(2)45-38(43)32-26(5)39-25(4)31(37(42)44-21-20-40(6)22-27-14-9-7-10-15-27)33(32)29-18-13-19-30-34(41)24(3)35(46-36(29)30)28-16-11-8-12-17-28/h7-19,23,33,39H,20-22H2,1-6H3 |
Clé InChI |
VVXVOQMVIAYTFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC=C2C3C(=C(NC(=C3C(=O)OC(C)C)C)C)C(=O)OCCN(C)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


